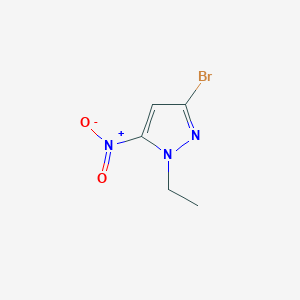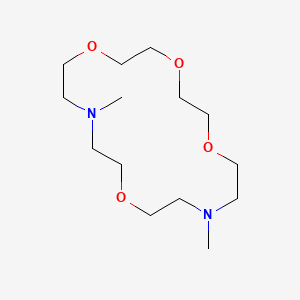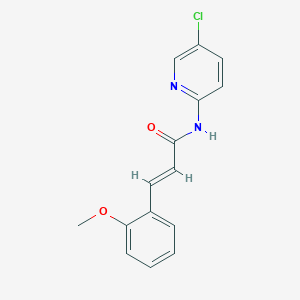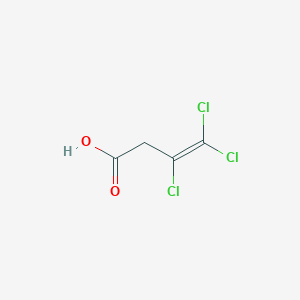![molecular formula C11H12N2O5 B11710525 Methyl 2-[(4-nitrophenyl)formamido]propanoate CAS No. 112173-53-2](/img/structure/B11710525.png)
Methyl 2-[(4-nitrophenyl)formamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-nitrophenyl)formamido]propanoate is an organic compound with the molecular formula C11H12N2O5. It is a derivative of propanoic acid and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-nitrophenyl)formamido]propanoate typically involves the esterification of 2-[(4-nitrophenyl)formamido]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-nitrophenyl)formamido]propanoate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as hydroxide ions to form the corresponding carboxylic acid.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-[(4-nitrophenyl)formamido]propanoic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed
Reduction: Methyl 2-[(4-aminophenyl)formamido]propanoate.
Substitution: 2-[(4-nitrophenyl)formamido]propanoic acid.
Hydrolysis: 2-[(4-nitrophenyl)formamido]propanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-nitrophenyl)formamido]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-nitrophenyl)formamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide functionalities allow for hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-nitrophenyl)propanoate: Similar in structure but lacks the formamido group.
Methyl 2-(4-chlorophenyl)propanoate: Contains a chloro group instead of a nitro group.
Methyl 2-(4-aminophenyl)propanoate: Contains an amino group instead of a nitro group.
Uniqueness
Methyl 2-[(4-nitrophenyl)formamido]propanoate is unique due to the presence of both a nitrophenyl group and a formamido group. This combination of functional groups imparts distinct reactivity and interaction profiles, making it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
112173-53-2 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
methyl 2-[(4-nitrobenzoyl)amino]propanoate |
InChI |
InChI=1S/C11H12N2O5/c1-7(11(15)18-2)12-10(14)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,12,14) |
Clave InChI |
DWCJQSUSRZNHSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)

![N-[2,2,2-Trichloro-1-(2-chloro-5-trifluoromethyl-phenylamino)-ethyl]-acetamide](/img/structure/B11710453.png)
![Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11710456.png)
![N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B11710461.png)
![(2Z)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11710471.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710486.png)





